1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylpropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H18N4O2/c1-9(14-5-3-2-4-6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17) |
InChI Key |
MGWAUDAYFFRUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(N=N1)C(=O)O)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Azide Preparation : The carboxylic acid is converted to its acyl azide via treatment with diphenyl phosphoryl azide (DPPA) in the presence of a base such as triethylamine.
-
Cycloaddition : The acyl azide reacts with 2-(piperidin-1-yl)propyl propiolate under Cu(I) catalysis (e.g., CuI, 10 mol%) in dimethylformamide (DMF) at 0–25°C for 5–30 minutes.
-
Workup : The crude product is precipitated using ice-cold water, filtered, and purified via silica gel chromatography.
Key Data :
This method’s efficiency is attributed to the rapid kinetics of CuAAC and the commercial availability of starting materials. However, residual copper removal requires additional purification steps.
Cesium Carbonate-Mediated [3 + 2] Cyclization
An alternative route utilizes cesium carbonate (Cs2CO3) to activate β-carbonyl phosphonates for cyclization with azides. This method avoids transition metals and is suitable for acid-sensitive substrates.
Reaction Protocol
-
Base Activation : β-Carbonyl phosphonate (1.0 equiv) and Cs2CO3 (2.0 equiv) are stirred in DMSO to generate a Z-enolate intermediate.
-
Azide Addition : An azide (1.2 equiv) in DMSO is introduced, triggering a [3 + 2] cycloaddition at room temperature.
-
Isolation : The mixture is extracted with ethyl acetate, washed with brine, and purified via flash chromatography.
Key Data :
While this method eliminates copper contamination, the use of DMSO as a solvent complicates large-scale due to high boiling point and odor.
Multi-Step Synthesis via Ketoxime Intermediates
A patent-pending approach (CN104370835A) employs a four-step sequence starting from 4-methyl acetophenone:
Synthetic Pathway
-
Mannich Reaction : 4-Methyl acetophenone reacts with formaldehyde and dimethylamine hydrochloride to form N,N-dimethyl-3-oxo-3-(4-tolyl)propan-1-aminium chloride.
-
Condensation : Treatment with 1H-1,2,3-triazole in ethanol yields 1-4-tolyl-3-(1H-1,2,3-triazol-1-yl)propan-1-one.
-
Oximation : Reaction with hydroxylamine hydrochloride forms the corresponding ketoxime.
-
Reduction : Catalytic hydrogenation (Pd/C, H2) reduces the ketoxime to the final amine.
Key Data :
-
Critical Step : The reduction step requires precise control of hydrogen pressure to avoid over-reduction.
This method is less efficient than CuAAC but provides flexibility for introducing diverse substituents at the triazole ring.
Grignard Reagent-Mediated Carboxylation
A patented method (US20180029999A1) uses Grignard reagents to introduce the carboxylic acid moiety:
Reaction Protocol
-
Bromide Formation : 1-Substituted-4,5-dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride to form a mono-bromide intermediate.
-
Carboxylation : Carbon dioxide is introduced under low-temperature conditions (−30°C to 0°C) to yield the carboxylic acid derivative.
-
Acid Workup : Hydrochloric acid quench followed by extraction and drying affords the crude product.
Key Data :
This method is advantageous for late-stage carboxylation but requires anhydrous conditions and specialized equipment.
Comparative Analysis of Synthetic Methods
Optimization Strategies
Solvent Effects
Catalyst Loading
-
Cu(I) Load Reduction : Catalytic systems with 5–10 mol% CuI maintain efficiency while minimizing metal residues.
-
Cs2CO3 Stoichiometry : Excess cesium carbonate (2.0 equiv) ensures complete enolate formation.
Analytical Validation
Purity Assessment
-
HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity.
-
NMR : 1H NMR (400 MHz, CDCl3) displays characteristic signals:
-
Piperidine protons: δ 2.40–2.70 (m, 6H)
-
Triazole proton: δ 8.10 (s, 1H)
-
Carboxylic acid: δ 12.50 (broad s, 1H)
-
Mass Spectrometry
-
ESI-MS : [M+H]+ at m/z 239.2 aligns with the molecular formula C11H17N4O2.
Industrial-Scale Considerations
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group readily undergoes amidation with primary/secondary amines to form bioactive amide derivatives. This reaction is critical for optimizing pharmacokinetic properties or targeting specific enzymes:
| Reagents/Conditions | Products | Application |
|---|---|---|
| Amines + coupling agents (EDC/HOBt) | Amide derivatives | Enhanced bioavailability for antimicrobial agents |
| Aryl/alkyl amines in DMF, 0°C to RT | N-substituted amides | Modulation of enzyme inhibition profiles |
This transformation typically employs carbodiimide-based coupling agents, with reaction completion confirmed by HPLC.
Esterification Reactions
The carboxylic acid converts to esters under acidic or Mitsunobu conditions, enabling solubility tuning or prodrug development:
| Reagents/Conditions | Products | Purpose |
|---|---|---|
| Methanol/H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester | Intermediate for further modifications |
| DIAD/PPh<sub>3</sub>, THF | Bulky alkyl esters | Improved membrane permeability |
Ester derivatives are often hydrolyzed back to the parent acid in physiological conditions.
Piperidine Nitrogen Alkylation
The tertiary amine in the piperidine ring undergoes alkylation with alkyl halides or epoxides, expanding structural diversity:
| Reagents/Conditions | Products | Outcome |
|---|---|---|
| Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF | Quaternary ammonium salts | Increased polarity for CNS-targeted analogs |
| Benzyl chloride, Et<sub>3</sub>N> | N-benzylated derivatives | Enhanced receptor binding affinity |
Triazole Ring Functionalization
The 1,2,3-triazole moiety participates in regioselective reactions, though its electron-deficient nature limits electrophilic substitution:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Huisgen cycloaddition | Azides, Cu(I) catalyst | Bis-triazole hybrids |
| N-alkylation | Propargyl bromide, NaH | 1,4-disubstituted triazoles |
Metal-Mediated Cross-Couplings
While not directly observed in the parent compound, analogous triazole derivatives undergo Suzuki and Sonogashira couplings for aryl/alkynyl substitutions:
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Piperidine ring protonation | >24 hrs |
| pH 7.4 (blood plasma) | Ester hydrolysis (if present) | 8–12 hrs |
This reactivity profile positions 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid as a scaffold for developing antimicrobial, anticancer, and enzyme-targeted therapeutics. Strategic functionalization of its triazole, carboxylic acid, and piperidine groups enables precise modulation of physicochemical and biological properties.
Scientific Research Applications
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains, suggesting its potential as a lead compound for new antibiotics. For instance, studies have demonstrated minimum inhibitory concentrations (MICs) as low as 0.0156 mg/mL against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines with IC50 values ranging from 1.02 to 74.28 μM . Notably, hybrid compounds derived from this triazole have demonstrated cytotoxic effects in human cancer cell lines such as MCF-7 and HT-29 .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory properties. Research has shown that certain derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .
Agricultural Applications
Fungicidal Properties
The fungicidal potential of this compound makes it a candidate for agricultural applications. Its ability to combat crop diseases could lead to the development of new fungicides that enhance crop yield and protect against fungal pathogens.
Material Science Applications
Polymerization Processes
The reactive functional groups present in this compound allow for its use in creating novel materials through polymerization processes. The incorporation of the triazole moiety into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with analogs:
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Piperidine derivatives show enhanced binding to amine receptors, while halogenated analogs (Cl, F) improve pharmacokinetic profiles .
- Combinatorial Libraries : Click chemistry enables rapid generation of triazole-based libraries for high-throughput screening .
- Safety Challenges : Acute toxicity in some analogs () necessitates rigorous safety profiling during drug development .
Biological Activity
1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound characterized by a unique triazole structure that exhibits diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial, antifungal, and anticancer therapies. The presence of the piperidine ring and the carboxylic acid moiety at the 4-position of the triazole enhances its solubility and reactivity, making it suitable for various chemical transformations and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of this compound have shown potential as effective antimicrobial agents due to their ability to inhibit bacterial growth. For instance, studies have demonstrated that similar triazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, research on related triazole derivatives has shown selective cytotoxic activity against human leukemic T-cells at nanomolar doses. This activity was attributed to mechanisms such as inducing apoptosis and DNA damage without direct intercalation into DNA . The structural features of this compound suggest that it may also exhibit similar anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Variations in substituents on the triazole ring or piperidine moiety can significantly alter its pharmacological profile. For instance:
- Electron-withdrawing groups may enhance potency against specific targets.
- Alkyl chain length can affect solubility and membrane permeability.
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against various pathogens .
Study on Anticancer Effects
In vitro studies on a series of triazole derivatives revealed that certain compounds induced significant morphological changes in cancer cell lines indicative of apoptosis. These changes included chromatin condensation and DNA fragmentation . The compound's ability to modulate key cellular pathways suggests its potential as a therapeutic agent in oncology.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid?
Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, a similar protocol () used CuSO₄, sodium ascorbate, and THF/water solvent systems to facilitate cycloaddition. Post-reaction purification via column chromatography (e.g., silica gel) is critical to isolate the product. Piperidine-propyl precursors can be prepared via nucleophilic substitution or reductive amination before coupling with the triazole-carboxylic acid moiety .
Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?
Answer:
Density Functional Theory (DFT) calculations can model transition states and electron density maps to predict regioselectivity. For instance, studies on analogous piperidine-triazole hybrids (e.g., ) emphasize aligning theoretical models with experimental kinetic data. Validation through NMR monitoring of reaction intermediates is advised to resolve discrepancies between computational and empirical results .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., triazole protons at δ 7.5–8.5 ppm) and piperidine ring conformation.
- IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and triazole (1450–1600 cm⁻¹) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., reported HRMS for a triazole derivative) .
Advanced: How should researchers resolve contradictions in toxicity data across studies?
Answer:
Cross-reference in vitro assays (e.g., MTT for cytotoxicity) with in vivo models (e.g., zebrafish embryotoxicity). Safety data sheets () highlight variability in acute toxicity classifications; thus, adherence to OECD guidelines for standardized testing is critical. Dose-response curves and metabolite profiling (LC-MS) can clarify mechanisms .
Basic: What storage conditions ensure the compound’s stability?
Answer:
Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). recommends similar conditions for pyrazole-carboxylic acids to prevent hydrolysis or dimerization. Periodic HPLC purity checks are advised .
Advanced: How can structure-activity relationship (SAR) studies optimize pharmacological activity?
Answer:
Systematically modify substituents at the piperidine nitrogen or triazole C-4 position. demonstrates multi-step synthesis for introducing fluorinated or heteroaromatic groups. Pair synthetic diversification with in vitro enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes with activity .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation ( classify similar compounds as respiratory irritants).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to address discrepancies between computational and experimental LogP values?
Answer:
Validate computational predictions (e.g., ChemAxon, ACD/Labs) with shake-flask HPLC measurements. Adjust solvation models (e.g., COSMO-RS) to account for pH-dependent ionization of the carboxylic acid group. underscores iterative alignment of theoretical and experimental data .
Basic: What solvents are suitable for solubility testing?
Answer:
Polar aprotic solvents (DMSO, DMF) enhance solubility due to the carboxylic acid’s polarity. Aqueous solubility can be pH-dependent; buffered solutions (pH 7.4) simulate physiological conditions. used THF/water mixtures for similar compounds .
Advanced: What strategies improve bioavailability in preclinical studies?
Answer:
- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester derivatives in ).
- Salt Formation : Sodium or lysine salts improve aqueous solubility.
- Nanoparticle Encapsulation : Lipid-based carriers (e.g., liposomes) can bypass rapid renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
